molecular formula C13H13BrO B3051402 1-(3-Bromopropoxy)naphthalene CAS No. 3351-50-6

1-(3-Bromopropoxy)naphthalene

Cat. No. B3051402
CAS RN: 3351-50-6
M. Wt: 265.14 g/mol
InChI Key: ICLUABGTJWXERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropoxy)naphthalene is a chemical compound with the molecular formula C13H13BrO . It has a molecular weight of 265.15 . This compound is used in proteomics research .


Synthesis Analysis

The synthesis of intermediates of 1-(3-Bromopropoxy)naphthalene involves the reaction of 1-Naphthol or 2-naphthol with 1,3-dibromopropane or 1,4-dibromobutane in the presence of K2CO3 and KI in acetone at reflux for 16 hours .


Molecular Structure Analysis

The InChI code for 1-(3-Bromopropoxy)naphthalene is 1S/C13H13BrO/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2 .


Physical And Chemical Properties Analysis

The predicted melting point of 1-(3-Bromopropoxy)naphthalene is 101.34°C, and the predicted boiling point is approximately 373.5°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is n20D 1.62 .

Scientific Research Applications

Atmospheric Chemistry Studies

1-(3-Bromopropoxy)naphthalene, as a derivative of naphthalene, can be related to atmospheric chemistry studies. Naphthalene is a significant polycyclic aromatic hydrocarbon (PAH) in urban areas, and its atmospheric behavior, especially its reactions with hydroxyl (OH) radicals, is of interest. The study of these reactions helps in understanding the atmospheric degradation of PAHs and the formation of air pollutants (Sasaki, Aschmann, Kwok, Atkinson, & Arey, 1997).

Pharmaceutical Synthesis

1-(3-Bromopropoxy)naphthalene derivatives may be relevant in the synthesis of pharmaceutical compounds. For instance, 3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists, involves naphthalene derivatives in its synthesis process. The development of efficient synthetic routes for such intermediates is crucial in pharmaceutical manufacturing (Ashworth, Bowden, Dembofsky, Levin, Moss, Robinson, Szczur, & Virica, 2003).

Solar Cell Research

In the field of solar energy, naphthalene derivatives have been studied for their potential to enhance the efficiency of polymer solar cells. For example, introducing naphthalene derivatives as processing additives in bulk heterojunction solar cells has shown improvements in power conversion efficiency. Such research provides insights into materials engineering for better solar energy harvesting (Heo, Kim, Lee, & Moon, 2013).

Ether Cleavage and Phenol Regeneration

The use of ionic liquids in ether cleavage, with applications in regenerating phenols from ethers, is another area where 1-(3-Bromopropoxy)naphthalene could be relevant. Ionic liquids offer a green chemical method for such transformations, which is significant in organic synthesis and environmental chemistry (Boovanahalli, Kim, & Chi, 2004).

Chiral Auxiliary in Asymmetric Synthesis

In asymmetric synthesis, naphthalene derivatives like 1-(3-Bromopropoxy)naphthalene might be used as chiral auxiliaries. The use of such compounds in Reformatsky-type reactions is an example of their application in synthesizing optically active molecules, which is important in the development of chiral drugs and other bioactive compounds (Orsini, Sello, Manzo, & Lucci, 2005).

Microbial Decomposition

The decomposition of naphthalene derivatives by soil bacteria has implications for environmental bioremediation. Studies on how bacteria metabolize compounds like 1-bromonaphthalene can inform strategies for mitigating pollution caused by aromatic hydrocarbons (Walker & Wiltshire, 1955).

properties

IUPAC Name

1-(3-bromopropoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLUABGTJWXERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514037
Record name 1-(3-Bromopropoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropoxy)naphthalene

CAS RN

3351-50-6
Record name 1-(3-Bromopropoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopropoxy)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1-naphthol (3.45 g), 3-bromopropanol (1.75 mL), di-t-butyl-azo-dicarboxylate (5.52 g) and triphenylphosphine (6.28 g) in THF (30 mL) was stirred at room temperature for 16 hours and concentrated. The concentrate was diluted with ethyl acetate, washed with water and brine and dried (MgSO4), filtered, and concentrated. The concentrate was purified by silica gel chromatography with 0-7% ethyl acetate/hexane.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
6.28 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopropoxy)naphthalene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropoxy)naphthalene
Reactant of Route 3
Reactant of Route 3
1-(3-Bromopropoxy)naphthalene
Reactant of Route 4
Reactant of Route 4
1-(3-Bromopropoxy)naphthalene
Reactant of Route 5
Reactant of Route 5
1-(3-Bromopropoxy)naphthalene
Reactant of Route 6
Reactant of Route 6
1-(3-Bromopropoxy)naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.